N-(2-bromo-4-methylphenyl)-3-iodobenzamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-3-iodobenzamide, also known as BMIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMIBA is a member of the benzamide family and is classified as a halogenated compound due to the presence of bromine and iodine atoms in its structure.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-iodobenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. As mentioned earlier, N-(2-bromo-4-methylphenyl)-3-iodobenzamide has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been found to inhibit the activity of certain protein kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-iodobenzamide has been found to have a number of biochemical and physiological effects in the body. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been found to increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-bromo-4-methylphenyl)-3-iodobenzamide in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile, which makes it a safe compound to use in vitro and in vivo. However, one of the limitations of using N-(2-bromo-4-methylphenyl)-3-iodobenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving N-(2-bromo-4-methylphenyl)-3-iodobenzamide. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. N-(2-bromo-4-methylphenyl)-3-iodobenzamide has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another area of interest is in the development of new methods for synthesizing N-(2-bromo-4-methylphenyl)-3-iodobenzamide and related compounds, which could lead to the discovery of new drugs with improved properties. Finally, research is needed to better understand the mechanism of action of N-(2-bromo-4-methylphenyl)-3-iodobenzamide and its effects on the body, which could lead to the development of new therapies for a variety of diseases and conditions.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-3-iodobenzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-iodoaniline in the presence of a base such as triethylamine to yield N-(2-bromo-4-methylphenyl)-3-iodobenzamide. The purity of the product can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-3-iodobenzamide has been found to have potential applications in various areas of scientific research. One of the major areas of interest is in the field of cancer research. Studies have shown that N-(2-bromo-4-methylphenyl)-3-iodobenzamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is important in preventing the growth and spread of cancer.
Another area of research where N-(2-bromo-4-methylphenyl)-3-iodobenzamide has shown promise is in the development of new drugs for the treatment of neurological disorders. Studies have shown that N-(2-bromo-4-methylphenyl)-3-iodobenzamide can act as a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters, which can have a positive effect on mood, cognition, and behavior.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO/c1-9-5-6-13(12(15)7-9)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQXYWWPNQOSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3-iodobenzamide |
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